molecular formula C19H17N5O3S2 B4631088 [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone

Cat. No.: B4631088
M. Wt: 427.5 g/mol
InChI Key: BHNGLROFDRCCQH-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a benzothiadiazole sulfonyl group attached to a piperazine ring, which is further linked via a methanone bridge to an indol-2-yl moiety. The indole ring (C₈H₆N) introduces π-π stacking capabilities and moderate lipophilicity. The molecular formula is C₁₉H₁₇N₅O₃S₂, with a molecular weight of 427.14 g/mol .

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19(16-12-13-4-1-2-5-14(13)20-16)23-8-10-24(11-9-23)29(26,27)17-7-3-6-15-18(17)22-28-21-15/h1-7,12,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNGLROFDRCCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions The process begins with the preparation of the benzothiadiazole and indole intermediates, followed by their coupling with piperazine The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts to facilitate the coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sulfonyl chlorides, basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Sulfonamide derivatives, thiol-substituted compounds.

Scientific Research Applications

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiadiazole moiety, which exhibits strong fluorescence properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Based Scaffolds
Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone 2-Chlorophenyl C₁₇H₁₅ClN₄O₃S₂ 422.91 Chlorine enhances lipophilicity and electron-withdrawing effects .
(1H-Indol-2-yl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone 2-Nitrophenyl C₁₉H₁₇N₅O₃ ~375.37 Nitro group increases reactivity and electron deficiency .
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl C₂₀H₂₁N₃O 319.41 High lipophilicity; lower polarity due to absence of sulfonyl group .
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl C₁₅H₁₈N₄O₂ 294.33 Amino group improves solubility and hydrogen-bonding potential .

Key Observations :

  • Solubility: Compounds with polar groups (e.g., sulfonyl, amino) exhibit improved aqueous solubility, whereas benzyl or nitro-substituted analogs are more lipophilic .
  • Synthetic Complexity : The sulfonyl-linked benzothiadiazole moiety requires multi-step synthesis involving sulfonation and coupling reactions, unlike simpler arylpiperazines .
Analogues with Modified Heterocyclic Cores
Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Features
[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-3-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone Piperidine instead of piperazine Not reported N/A Piperidine reduces ring strain; dimethylphenyl enhances steric bulk .
(1H-Indol-2-yl)(4-(2-(4-methoxyphenoxy)ethyl)piperazin-1-yl)methanone 4-Methoxyphenoxyethyl chain C₂₂H₂₅N₃O₃ 379.45 Ether and methoxy groups improve solubility and metabolic stability .
Teneligliptin (DPP-4 inhibitor) Thiazolidine-pyrrolidine core C₂₂H₃₀N₆OS 426.60 Clinically approved; targets enzymatic activity rather than receptor binding .

Key Observations :

  • Core Flexibility : Replacing piperazine with piperidine (six-membered ring) alters conformational flexibility, which may impact target selectivity .
  • Pharmacological Profiles : Teneligliptin’s thiazolidine-pyrrolidine scaffold highlights the importance of core structure in determining mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) .

Biological Activity

The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that has attracted significant interest due to its complex structure and potential biological activities. This compound integrates a piperazine ring, a benzothiadiazole moiety, and an indole structure, which may contribute to its diverse pharmacological properties.

Structural Characteristics

The structural components of the compound can be summarized as follows:

  • Piperazine Ring : Commonly found in many pharmacologically active compounds, enhancing solubility and binding affinity.
  • Benzothiadiazole Moiety : Known for its electronic properties and ability to interact with various biological targets.
  • Indole Group : Imparts additional biological activity and stability to the compound.

The mechanism of action for this compound involves interactions with specific molecular targets including enzymes and receptors. The unique combination of functional groups facilitates:

  • Binding Affinity : Enhanced due to the piperazine ring.
  • Target Modulation : The benzothiadiazole moiety can modulate protein activity, while the indole group may influence nucleic acid interactions.

Biological Activities

Preliminary studies suggest that 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown promising results against various cancer cell lines.
    • Notable IC50 values include:
      Cancer Cell LineIC50 (μM)
      MCF-7 (Breast)3.2
      HeLa (Cervical)5.7
      A549 (Lung)4.9
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
  • Neuroprotective Effects :
    • The indole structure is associated with neuroprotective activities in various models.

Antiproliferative Activity

A focused study evaluated the antiproliferative effects of the compound across several cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and lung cancer cells, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Benzothiadiazole Moiety : Contributes to antimicrobial properties.
  • Piperazine Ring : Enhances solubility and binding affinity.
  • Indole Group : Facilitates interactions with nucleic acids, potentially broadening the compound's therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Benzothiadiazole Moiety : Synthesized through cyclization reactions.
  • Sulfonylation : Introduction of the sulfonyl group using chlorosulfonic acid.
  • Piperazine Coupling : Reaction with piperazine under basic conditions to form the final product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone

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